molecular formula C9H12BrNO2 B13596597 (S)-2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol

(S)-2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol

Cat. No.: B13596597
M. Wt: 246.10 g/mol
InChI Key: VIOOVNJQNPKXAD-SSDOTTSWSA-N
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Description

(2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-methoxybenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the condensation of 2-bromo-3-methoxybenzaldehyde with the chiral amine under controlled conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired (2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and reduction steps efficiently.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to modify the functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkyl derivatives.

Scientific Research Applications

(2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(2-chloro-3-methoxyphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (2S)-2-amino-2-(2-bromo-3-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

    Bromine Atom: The presence of the bromine atom imparts unique reactivity and properties compared to its chlorine analog.

    Methoxy Group: The methoxy group influences the compound’s electronic properties and reactivity, making it distinct from its hydroxy analog.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-8-4-2-3-6(9(8)10)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1

InChI Key

VIOOVNJQNPKXAD-SSDOTTSWSA-N

Isomeric SMILES

COC1=CC=CC(=C1Br)[C@@H](CO)N

Canonical SMILES

COC1=CC=CC(=C1Br)C(CO)N

Origin of Product

United States

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